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molecular formula C10H9NO6 B8540145 4-Hydroxy-3-methoxy-5-nitrocinnamic acid

4-Hydroxy-3-methoxy-5-nitrocinnamic acid

Cat. No. B8540145
M. Wt: 239.18 g/mol
InChI Key: PQFQIWNHGCVXIB-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A solution of 1.0 g of 5-nitrovanillin and 4.0 g of malonic acid in 10 ml of pyridine was heated for 50 h at 80° C. The reaction mixture was diluted with water, acidified with hydrochloric acid, filtered, washed with water and dried. Yield 0.44 g (36%). The 1H-NMR spectrum was in accordance with the structure alleged.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([OH:14])=[C:6]([O:12][CH3:13])[CH:7]=[C:8]([CH:11]=1)[CH:9]=O)([O-:3])=[O:2].C(O)(=O)[CH2:16][C:17]([OH:19])=[O:18].Cl>N1C=CC=CC=1.O>[OH:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:11][C:8]([CH:9]=[CH:16][C:17]([OH:19])=[O:18])=[CH:7][C:6]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=CC(=O)O)C=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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